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molecular formula C15H16N2O2 B8593321 3-(1,2,3,4-Tetrahydronaphthalen-1-YL)-3H-imidazole-4-carboxylic acid methyl ester CAS No. 18438-41-0

3-(1,2,3,4-Tetrahydronaphthalen-1-YL)-3H-imidazole-4-carboxylic acid methyl ester

Cat. No. B8593321
M. Wt: 256.30 g/mol
InChI Key: WYJQXMNXIFGNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05246915

Procedure details

33.0 g of ammonium carbonate are added at room temperature to a solution of 15.5 g of N,α-bis-formyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)glycine methyl ester in 300 ml of xylene. The mixture is heated to 70° C. for 1 hour then the temperature is raised to 120° C. for 3 hours. After concentration the 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-5-imidazolecarboxylic acid methyl ester precipitates from the solution, having a melting point of 63° C.
Quantity
33 g
Type
reactant
Reaction Step One
Name
N,α-bis-formyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)glycine methyl ester
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[NH4+:5].[NH4+].[CH3:7][O:8][C:9](=[O:26])[CH:10]([CH:24]=O)[N:11]([CH:22]=O)[CH:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][CH2:14][CH2:13]1>C1(C)C(C)=CC=CC=1>[CH3:7][O:8][C:9]([C:10]1[N:11]([CH:12]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH2:15][CH2:14][CH2:13]2)[CH:22]=[N:5][CH:24]=1)=[O:26] |f:0.1.2|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
N,α-bis-formyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)glycine methyl ester
Quantity
15.5 g
Type
reactant
Smiles
COC(C(N(C1CCCC2=CC=CC=C12)C=O)C=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised to 120° C. for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration the 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-5-imidazolecarboxylic acid methyl ester
CUSTOM
Type
CUSTOM
Details
precipitates from the solution

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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